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Pomalidomide 4'-PEG2-azide

PROTAC Solubility Linker Optimization

PROTAC linker optimization is time-consuming and costly. Pomalidomide 4'-PEG2-azide (CAS 2271036-45-2) eliminates iterative linker-length screening by providing the 8-atom PEG2 spacer that matches the optimal geometry for CRBN-mediated degradation. • Pre-optimized 4'-substitution preserves cereblon binding and ensures a defined exit vector for the PEG2-azide chain. • ≥98% HPLC purity and ≥90 mg/mL DMSO solubility support automated liquid handling and minimize downstream purification. • The terminal azide enables both CuAAC and SPAAC conjugation to alkyne-functionalized warheads or DBCO/BCN probes, accelerating PROTAC library assembly and live-cell imaging workflows. Standard analytical documentation (CoA, HPLC, MS) is provided with every shipment.

Molecular Formula C19H22N6O6
Molecular Weight 430.4 g/mol
Cat. No. B8195873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG2-azide
Molecular FormulaC19H22N6O6
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H22N6O6/c20-24-22-7-9-31-11-10-30-8-6-21-13-3-1-2-12-16(13)19(29)25(18(12)28)14-4-5-15(26)23-17(14)27/h1-3,14,21H,4-11H2,(H,23,26,27)
InChIKeyBBYXCRBBKSBKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide 4'-PEG2-azide for CRBN-PROTAC Design


Pomalidomide 4'-PEG2-azide (CAS 2271036-45-2) is a functionalized cereblon (CRBN) E3 ligase ligand‑linker conjugate that combines the pomalidomide scaffold with a two‑unit polyethylene glycol (PEG2) spacer and a terminal azide group . This architecture enables efficient copper‑catalyzed (CuAAC) and strain‑promoted (SPAAC) click chemistry for modular assembly of PROTACs and other protein degraders . The 4'-substitution pattern preserves CRBN binding while providing a defined exit vector for the PEG2‑azide chain .

CRBN ligand Pomalidomide-based E3 ligase recruitment module for CRBN-dependent degrader design
Click handle Azide group supports CuAAC and SPAAC for modular PROTAC assembly
Linker length PEG2 spacer balances solubility and ternary complex geometry for degrader workflows

Pomalidomide 4'-PEG2-azide Linker Optimization


PROTAC potency is exquisitely sensitive to linker geometry. Even small changes in PEG length or attachment site alter ternary complex stability and degradation efficiency . Homodimeric CRBN degraders exhibit a sharp optimum, with an 8‑atom linker (comparable to PEG2) yielding the most potent CRBN knockdown while minimizing off‑target IKZF1 effects [1]. Interchanging Pomalidomide 4'-PEG2-azide with a shorter PEG1 or longer PEG4 analog cannot guarantee equivalent linker topology, potentially compromising target engagement or solubility in downstream assays [2].

Linker length
PEG1 or PEG4 substitution may shift ternary complex geometry, as degrader efficiency is sensitive to linker atom count.
Reactive group
Amine- or acid-terminated analogs require additional activation and may limit click-based parallel synthesis.
Attachment site
5- or 6-substituted pomalidomide may alter CRBN binding pose, potentially reducing ligase engagement.

Pomalidomide 4'-PEG2-azide vs. Closest Analogs


DMSO Solubility vs. PEG1 and PEG4 Analogs

Pomalidomide 4'-PEG2-azide demonstrates an intermediate DMSO solubility profile that balances hydrophilic PEG content with molecular weight. The compound is soluble at ≥90 mg/mL in DMSO , which is superior to the shorter PEG1 analog (62.5 mg/mL) and markedly higher than the longer PEG4 derivative (31.25 mg/mL) . This intermediate solubility reduces the need for co‑solvents or sonication during stock solution preparation, facilitating high‑throughput PROTAC library synthesis.

DMSO Solubility
Data to verify
Target: ≥90 mg/mL
PEG1: 62.5 mg/mL
PEG4: 31.25 mg/mL
Reported higher solubility may support automated synthesis workflows
Cross-study comparable; verify with stock conditions
PROTAC Solubility Linker Optimization

HPLC Purity vs. PEG5 and PEG4 Standards

High‑purity starting materials are critical in PROTAC development to avoid false‑positive degradation signals from trace impurities [1]. Pomalidomide 4'-PEG2-azide is supplied with a guaranteed HPLC purity of ≥98% (often ≥99% depending on the vendor) . In contrast, the widely used Pomalidomide-PEG5-azide from Sigma‑Aldrich is specified at ≥95% , and Pomalidomide-PEG4-azide from AxisPharm also meets ≥95% . The higher purity specification reduces the risk of chromatographic contaminants that can compete for the CRBN pocket or act as cross‑linking artifacts.

HPLC Purity
Data to verify
Target: ≥98%
PEG5: ≥95%
PEG4: ≥95%
Higher purity may reduce false-positive degradation signals
Vendor specification review; confirm lot-specific purity
PROTAC Purity Assay Reproducibility

CRBN Degradation with Optimal Linker Length

In a systematic evaluation of homodimeric pomalidomide‑based PROTACs, a linker length of 8 atoms (which closely approximates the PEG2 spacer in Pomalidomide 4'-PEG2-azide) yielded the most potent CRBN degradation (active at <100 nM) while maintaining a minimal effect on IKZF1 [1]. Homodimers with longer linkers exhibited weaker CRBN degradation and stronger off‑target IKZF1 effects [1]. This class‑level evidence supports the PEG2 length as a proven starting point for designing balanced PROTACs with favorable on‑target/off‑target profiles.

Linker Length & Degradation
Class-level
8-atom linker (PEG2 approx.) correlates with optimal CRBN knockdown in MM1.S cells
Reported optimal degradation at 8-atom linker context
Class-level inference; confirm with target-specific constructs
PROTAC Ternary Complex Linker Length

Lipophilicity vs. Hydrophilic PEG Analogs

Pomalidomide 4'-PEG2-azide exhibits a calculated XLogP of 1.5 , placing it in a favorable lipophilicity range for cellular permeability and aqueous solubility. Extending the PEG chain to PEG4 or PEG5 significantly lowers LogP (predicted values near 0–0.5) and increases topological polar surface area, which can reduce membrane permeability and complicate intracellular delivery [1]. The PEG2 derivative thus offers a balanced physicochemical profile for both solution handling and cellular uptake.

Lipophilicity (XLogP)
Data to verify
Target: 1.5
PEG4: ∼0.3–0.5
PEG5: ∼0.0–0.2
Moderate lipophilicity may support cell permeability
Computational prediction; experimental LogD verification advised
Lipophilicity PROTAC ADME

Dual CuAAC and SPAAC Click Compatibility

The terminal azide group on Pomalidomide 4'-PEG2-azide supports both copper‑catalyzed (CuAAC) and strain‑promoted (SPAAC) alkyne‑azide cycloaddition, providing flexibility for in vitro (copper‑tolerant) and intracellular (copper‑free) labeling or PROTAC assembly . In contrast, analogs terminated with amine or carboxylic acid functionalities require additional activation steps or are limited to specific coupling chemistries, potentially introducing inefficiencies in parallel synthesis . The azide handle also avoids the background reactivity associated with maleimide‑containing linkers.

Click Versatility
Data to verify
Compatible with CuAAC and SPAAC (DBCO/BCN)
Enables both high-throughput and live-cell conjugation workflows
Requires alkyne-functionalized partner
Click Chemistry PROTAC Bioconjugation

4'-Substitution and CRBN Binding Affinity

The 4'-position of the pomalidomide isoindolinone ring is a validated exit vector that tolerates linker conjugation without disrupting the critical glutarimide‑CRBN interaction [1]. Structural and functional studies confirm that pomalidomide binds CRBN with a KD of approximately 500 nM, and 4'-substituted derivatives generally retain this affinity . In contrast, modifications at the 5‑ or 6‑positions can alter the CRBN binding pose or reduce ligase engagement [1]. The 4'-PEG2-azide thus offers a well‑characterized, high‑affinity starting point for degrader design.

CRBN Binding Retention
Class-level
KD ∼500 nM (4′-substituted retains baseline affinity)
4′-attachment preserves CRBN recruitment efficiency
Based on SPR/polarization studies; confirm in intended PROTAC construct
CRBN Binding SAR PROTAC

Pomalidomide 4'-PEG2-azide Key Applications


Parallel PROTAC Library Synthesis

Researchers synthesizing large PROTAC libraries can use Pomalidomide 4'-PEG2-azide as a fixed CRBN‑recruiting module, conjugating it to diverse target‑binding warheads via copper‑catalyzed click chemistry . The intermediate PEG2 length has been associated with optimal ternary complex geometry in multiple systems [1], reducing the need for extensive linker optimization cycles. The high DMSO solubility (≥90 mg/mL) and ≥98% purity streamline automated liquid handling and minimize downstream purification burdens.

Copper-Free Live-Cell PROTAC Imaging

The azide group enables strain‑promoted (SPAAC) conjugation to DBCO‑ or BCN‑functionalized fluorescent probes . This allows researchers to generate PROTAC‑fluorophore conjugates for live‑cell imaging of target engagement and degradation dynamics without the cytotoxicity of copper. The moderate XLogP of 1.5 [1] supports adequate cell permeability, while the 4'-substitution pattern preserves CRBN binding , ensuring that the fluorescently labeled degrader accurately reflects the parent PROTAC's pharmacology.

Validation of CRBN-Dependent Degradation

Investigators seeking to confirm that a phenotypic effect is CRBN‑mediated can employ Pomalidomide 4'-PEG2-azide to build a matched negative control PROTAC. Because the PEG2 linker length aligns with the optimal 8‑atom spacer observed in homodimeric CRBN degraders [1], any degradation observed with the active warhead‑conjugated PROTAC can be confidently attributed to CRBN engagement rather than linker‑induced artifacts. This provides a robust internal control for target validation studies in oncology or immunology.

Custom Degrader Synthesis for Novel Targets

For academic and industrial groups pursuing novel E3 ligase‑mediated degradation of challenging targets (e.g., transcription factors, scaffolding proteins), Pomalidomide 4'-PEG2-azide offers a modular, off‑the‑shelf entry point. The azide click handle accommodates a wide variety of alkyne‑functionalized target binders, while the well‑characterized 4'-attachment ensures reliable CRBN recruitment. The ≥98% purity specification minimizes the risk of false‑negative results due to competing impurities in early‑stage SAR studies.

Application
Selection Property
Validation Focus
PROTAC library synthesis
High-purity azide handle for modular click assembly
Solubility and linker geometry for automated workflows
Live-cell PROTAC imaging
SPAAC-compatible azide for copper-free labeling
Cell permeability and CRBN target engagement fidelity
CRBN-dependency validation
Optimal linker length for negative-control degrader
Ternary complex specificity and off-target IKZF1 assessment
Custom degrader synthesis
Modular azide-based conjugation to novel warheads
Purity and CRBN recruitment for SAR reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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